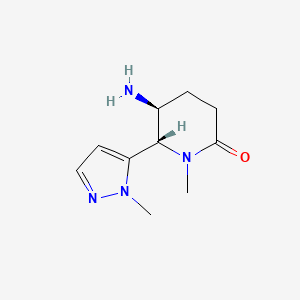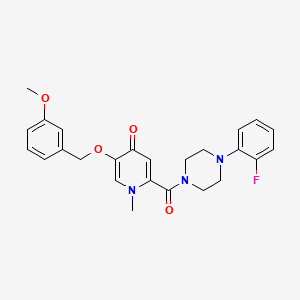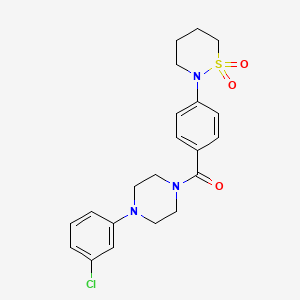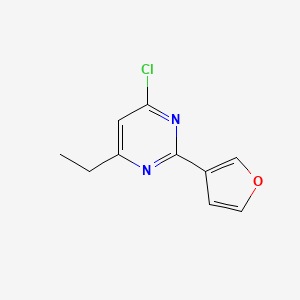![molecular formula C20H15N3O2 B2760237 N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide CAS No. 2034246-89-2](/img/structure/B2760237.png)
N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that combines the structural features of benzofuran and bipyridine. Benzofuran is a heterocyclic compound known for its presence in various biologically active natural products, while bipyridine is a well-known ligand in coordination chemistry. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making it a subject of interest in scientific research.
Wirkmechanismus
Target of Action
The primary targets of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide are currently unknown. This compound is a derivative of benzofuran, which is known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
As a benzofuran derivative, it may share similar mechanisms with other benzofuran compounds, which are known for their diverse pharmacological activities
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic efficacy
Result of Action
Given the known biological activities of benzofuran derivatives, this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . .
Action Environment
The action, efficacy, and stability of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common approach is the combination of 8-aminoquinoline-directed C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group on the benzofuran scaffold, followed by palladium-catalyzed C–H arylation to introduce the bipyridine moiety. The final step involves transamidation to form the carboxamide linkage .
Reaction Conditions:
Reagents: Benzofuran substrate, (hetero)aryl iodide, palladium acetate, silver acetate, sodium acetate.
Solvent: Cyclopentyl methyl ether (CPME).
Temperature: 110°C.
Atmosphere: Inert (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-carboxamide derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxsalen: A benzofuran derivative used in the treatment of psoriasis and eczema.
Amiodarone: An antiarrhythmic medication with a benzofuran core.
Dronedarone: A benzofuran-based antiarrhythmic drug.
Vilazodone: An antidepressant containing a benzofuran moiety.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide is unique due to its combination of benzofuran and bipyridine structures. This dual functionality allows it to exhibit properties of both scaffolds, making it a versatile compound for various applications. Its ability to form metal complexes and its potential bioactivity distinguish it from other benzofuran derivatives .
Eigenschaften
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(19-11-15-4-1-2-6-18(15)25-19)23-12-14-7-9-22-17(10-14)16-5-3-8-21-13-16/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMMTZCZPLHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)
![2-(3-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2760160.png)

![7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B2760164.png)

![1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2760167.png)

![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)



![1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine](/img/structure/B2760175.png)
